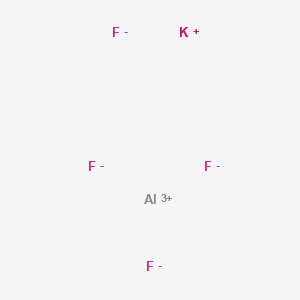

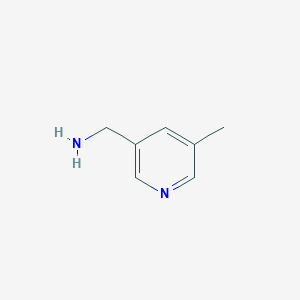

![molecular formula C6H7N3 B1592220 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine CAS No. 871792-60-8](/img/structure/B1592220.png)

6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine

Vue d'ensemble

Description

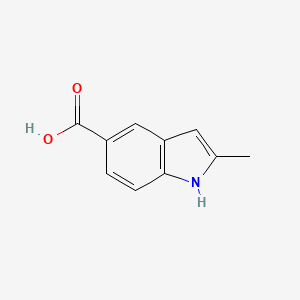

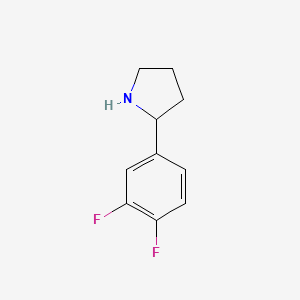

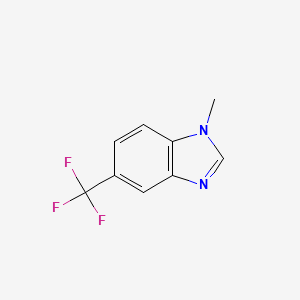

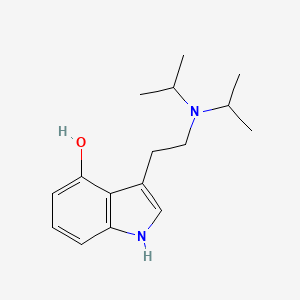

6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine is a nitrogen-containing heterocyclic compound . It is also known as a biologically active scaffold that contains pyrrole and pyrazine rings . This compound has been found in various applications such as pharmaceuticals, organic materials, natural products, and bioactive molecules .

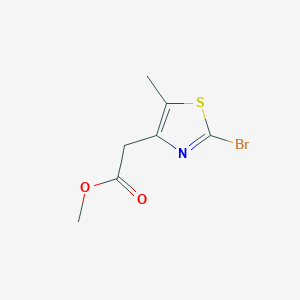

Synthesis Analysis

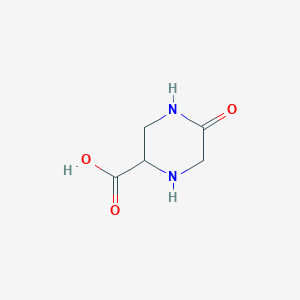

Pyrrolopyrazine derivatives, including this compound, can be synthesized through various methods. These include cyclization, ring annulation, cycloaddition, and direct C-H arylation . For instance, 7-substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones can be synthesized by reacting the corresponding 7-hydroxy derivatives with nucleophiles under acidic or basic conditions .Molecular Structure Analysis

The molecular formula of this compound is C7H8N2 . It has an average mass of 120.152 Da and a monoisotopic mass of 120.068748 Da .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, pyrrolopyrazine derivatives have been synthesized through various methods, including cyclization, ring annulation, cycloaddition, and direct C-H arylation .Applications De Recherche Scientifique

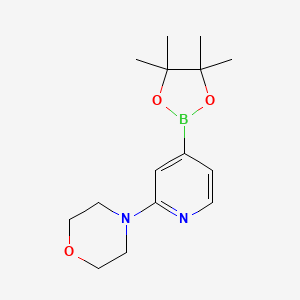

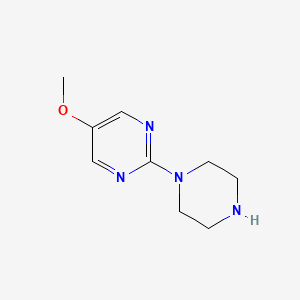

1. Inhibition de la kinase ATR pour le traitement du cancer Le composé a été utilisé dans la conception et la synthèse de nouveaux dérivés de pyrimidine fusionnés en tant qu'inhibiteurs de l'ATR, qui sont considérés comme des cibles médicamenteuses anticancéreuses attrayantes basées sur la létalité synthétique .

Inhibition de la protéine Bcl-xL

Il est également divulgué comme un dérivé dans des composés utilisés comme inhibiteurs de la protéine Bcl-xL. Ceux-ci servent d'agents pro-apoptotiques pour le traitement du cancer, des maladies auto-immunes ou des maladies du système immunitaire .

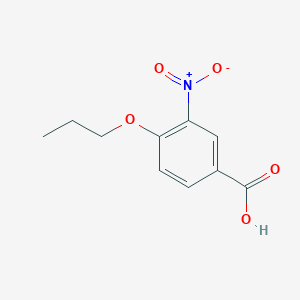

Traitement des troubles neurologiques et psychiatriques

Le composé est destiné à être utilisé dans le traitement ou la prévention potentiels des troubles et maladies neurologiques et psychiatriques où les récepteurs muscariniques de l'acétylcholine M4 sont impliqués .

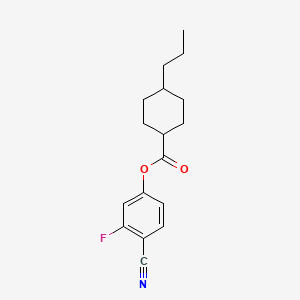

Synthèse chimique

Il est disponible à l'achat en tant que réactif chimique, ce qui indique son utilisation dans diverses applications de synthèse chimique et de recherche .

Études d'activité biologique

Les dérivés de pyrrolopyrazine, y compris la 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine, ont été isolés de diverses sources et étudiés pour leurs activités biologiques .

Orientations Futures

The development of pyrrolopyrazine derivatives, including 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine, is a promising area of research. These compounds have potential uses in medicine and agriculture . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

Mécanisme D'action

Target of Action

Similar compounds have been reported to exhibit potent inhibitory activity against receptor-interacting protein kinase 1 (ripk1) .

Mode of Action

It is suggested that it may bind to the allosteric pocket of its target proteins, serving as a type III inhibitor .

Biochemical Pathways

It is known that similar compounds can influence a variety of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Result of Action

Similar compounds have been reported to display potent anti-necroptotic activity in both human and mouse cellular assays .

Analyse Biochimique

Biochemical Properties

Pyrrolopyrazine derivatives have been shown to interact with various enzymes and proteins .

Cellular Effects

Related pyrrolopyrazine derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine is not clearly recognized . Studies on related compounds suggest potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3/c1-2-9-6-4-7-3-5(6)8-1/h1-2,7H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSIQLKOFXMCKNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=NC=CN=C2CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00599641 | |

| Record name | 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00599641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871792-60-8 | |

| Record name | 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00599641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.